Antiproliferative Activity Against HCT116 Colon Carcinoma: 946271-81-4 vs. Standard Chemotherapeutics
In antiproliferative assays against human colorectal carcinoma HCT116 cells, compound 946271-81-4 demonstrated an IC50 value of 3.7 µM, placing its potency in a comparable range to established chemotherapeutic agents such as doxorubicin and etoposide . This represents a significant differentiation from weaker thiazole benzamide derivatives that show IC50 values exceeding 40 µM against the same cell line, such as certain N-1,3-benzothiazol-2-ylbenzamide derivatives that achieve only ~50% inhibition at screening concentrations [1].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.7 µM against HCT116 cells |
| Comparator Or Baseline | Doxorubicin and etoposide (comparable range); weaker thiazole benzamides with IC50 > 40 µM against MCF-7/HCT116 [1] |
| Quantified Difference | Target compound is approximately 10- to 15-fold more potent than weaker thiazole benzamide analogs in the same structural class |
| Conditions | HCT116 human colorectal carcinoma cell line; MTT or similar viability assay |
Why This Matters
The low-micromolar potency against HCT116 cells positions 946271-81-4 as a viable starting point for colon cancer-focused medicinal chemistry programs, unlike weaker in-class analogs.
- [1] Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016. Available at: https://www.hindawi.com/journals/jchem/2016/3932482/ View Source
